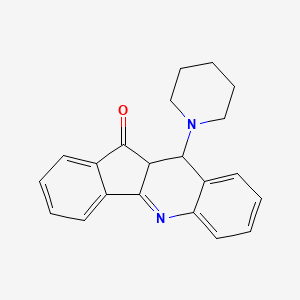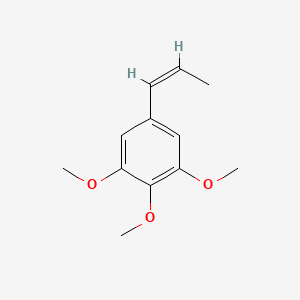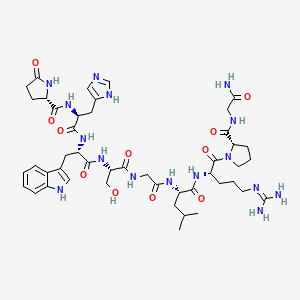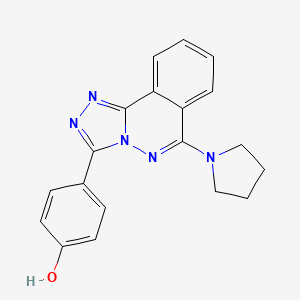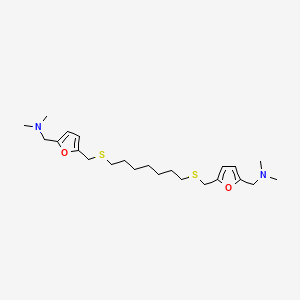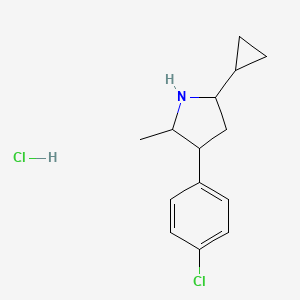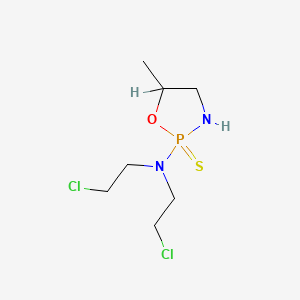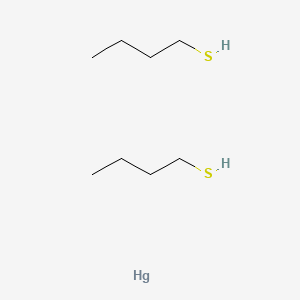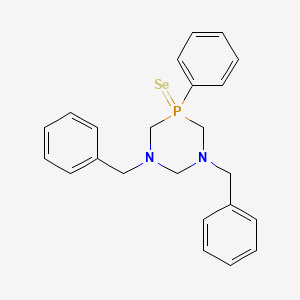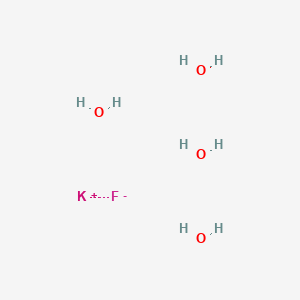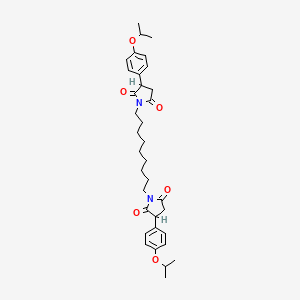
4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate is an organic compound with the molecular formula C25H26ClNO3. It is characterized by its complex structure, which includes aromatic rings, an ester group, and a pyridine ring.
Preparation Methods
The synthesis of 4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate involves multiple steps. One common synthetic route includes the following steps:
Formation of 4-(6-(4-Chlorophenyl)hexyloxy)benzyl alcohol: This step involves the reaction of 4-chlorophenylhexanol with benzyl chloride in the presence of a base such as sodium hydroxide.
Esterification: The resulting alcohol is then esterified with nicotinic acid in the presence of a catalyst like sulfuric acid to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide
Scientific Research Applications
4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and oxidative stress-related conditions.
Industry: It is used in the development of new materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of signaling pathways related to inflammation and oxidative stress. The compound may inhibit the production of pro-inflammatory cytokines and enhance the activity of antioxidant enzymes .
Comparison with Similar Compounds
4-(6-(4-Chlorophenyl)hexyloxy)benzyl nicotinate can be compared with similar compounds such as:
4-(6-(4-Chlorophenyl)hexyloxy)benzyl acetate: This compound has a similar structure but with an acetate group instead of a nicotinate group.
4-(6-(4-Chlorophenyl)hexyloxy)benzyl benzoate: This compound contains a benzoate group, which may result in different chemical and biological properties.
4-(6-(4-Chlorophenyl)hexyloxy)benzyl methacrylate: This compound is used in polymer synthesis and has different reactivity compared to the nicotinate derivative
Properties
CAS No. |
83123-72-2 |
|---|---|
Molecular Formula |
C25H26ClNO3 |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
[4-[6-(4-chlorophenyl)hexoxy]phenyl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C25H26ClNO3/c26-23-12-8-20(9-13-23)6-3-1-2-4-17-29-24-14-10-21(11-15-24)19-30-25(28)22-7-5-16-27-18-22/h5,7-16,18H,1-4,6,17,19H2 |
InChI Key |
OQDGAFSTKXLAAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC2=CC=C(C=C2)OCCCCCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


